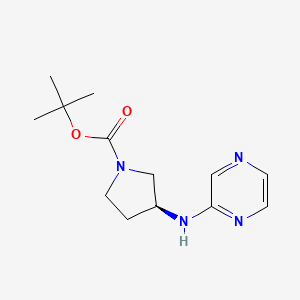

(S)-3-(Pyrazin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester

Description

(S)-3-(Pyrazin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester is a chiral pyrrolidine derivative characterized by a pyrazine ring substituted at the 2-position with an amino group and a tert-butyl carbamate protecting group. This compound is part of a broader class of heterocyclic amines used in pharmaceutical research, particularly as intermediates in the synthesis of bioactive molecules. Its stereochemistry (S-configuration) and functional groups make it valuable for enantioselective synthesis and drug discovery .

The compound’s molecular formula is C₁₃H₂₀N₄O₂, with a molar mass of 264.33 g/mol. It has been listed as a discontinued product by suppliers like CymitQuimica, suggesting challenges in commercial availability or synthesis optimization .

Properties

IUPAC Name |

tert-butyl (3S)-3-(pyrazin-2-ylamino)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O2/c1-13(2,3)19-12(18)17-7-4-10(9-17)16-11-8-14-5-6-15-11/h5-6,8,10H,4,7,9H2,1-3H3,(H,15,16)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRHCVNXEEKFMLU-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)NC2=NC=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C1)NC2=NC=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(Pyrazin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves the following steps:

Formation of the Pyrazine Derivative: The pyrazine ring is synthesized through a series of reactions, starting from commercially available precursors.

Amination: The amino group is introduced to the pyrazine ring using suitable amination reagents under controlled conditions.

Pyrrolidine Ring Formation: The pyrrolidine ring is formed through cyclization reactions, often involving the use of protecting groups to ensure selectivity.

Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(Pyrazin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, alcohols, and thiols under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-3-(Pyrazin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-3-(Pyrazin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The tert-butyl carbamate-protected pyrrolidine scaffold is common in medicinal chemistry. Below is a detailed comparison with key analogues:

*Note: CAS number corresponds to a structurally related compound in ; exact CAS for this compound is unspecified in evidence.

Key Observations :

- Pyrazine vs. Pyridine/Pyrimidine Substituents : The pyrazine ring (two nitrogen atoms) in the target compound may confer distinct electronic properties compared to pyridine (one nitrogen) or pyrimidine (two nitrogens at different positions). These differences influence solubility, hydrogen bonding, and receptor interactions .

Biological Activity

(S)-3-(Pyrazin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and therapeutic implications of this compound, drawing from diverse sources to present a comprehensive overview.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Pyrrolidine Ring : The precursor compounds are reacted under specific conditions to form the pyrrolidine structure.

- Introduction of the Pyrazinyl Group : This step involves coupling reactions that introduce the pyrazin-2-ylamino moiety.

- Esterification : The final step is the formation of the tert-butyl ester, which enhances the compound's solubility and stability.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of this compound against various bacterial strains. The compound demonstrated significant inhibition against Gram-negative bacteria, particularly E. coli, with an IC50 value in the low micromolar range, suggesting potent antibacterial properties .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in cellular processes. In vitro assays have shown that it acts as an inhibitor of serine proteases, which are crucial for various physiological functions including protein metabolism and cell signaling .

Cytotoxicity Studies

Cytotoxicity assays performed on human cell lines (e.g., HepG2) indicate that while this compound exhibits some cytotoxic effects, it is selective and does not significantly affect normal cell viability at therapeutic concentrations .

Case Study 1: Antibacterial Efficacy

In a study conducted by Benediktsdottir et al., the compound was tested against a panel of seven Gram-negative bacterial strains and one Gram-positive strain. The results showed that it effectively inhibited bacterial growth at concentrations lower than those required for traditional antibiotics, highlighting its potential as a novel antibacterial agent .

Case Study 2: Enzyme Targeting

Research published in the European Journal of Medicinal Chemistry explored the compound's mechanism as an enzyme inhibitor. The study found that it binds competitively to serine proteases, blocking their active sites and preventing substrate access, which could be leveraged for therapeutic applications in diseases involving dysregulated protease activity .

Data Summary

| Activity | IC50 (μM) | Target | Organism/Cell Line |

|---|---|---|---|

| Antibacterial | 0.056 - 0.071 | E. coli SPase | Gram-negative bacteria |

| Enzyme Inhibition | Variable | Serine proteases | HepG2 cells |

| Cytotoxicity | >100 | Human liver cells | HepG2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.